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Compound of Interest

Compound Name:
2-Bromo-4,5-

dihydroxybenzaldehyde

CAS No.: 4815-99-0

Cat. No.: B12072010 Get Quote

Executive Summary & Chemical Identity
2-Bromo-4,5-dihydroxybenzaldehyde (CAS: 4815-99-0), often referred to in literature as 6-

bromoprotocatechualdehyde, represents a critical pharmacophore in medicinal chemistry. Its

structural uniqueness lies in the combination of a reactive aldehyde handle, a redox-active

catechol moiety, and a bromine substituent that offers steric bulk and a handle for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a definitive protocol for the synthesis, purification, and structural validation

of this compound. Special emphasis is placed on distinguishing this specific isomer from its

regioisomers (e.g., 5-bromo-3,4-dihydroxybenzaldehyde) using high-resolution NMR

spectroscopy.

Key Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12072010?utm_src=pdf-interest
https://www.benchchem.com/product/b12072010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12072010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 2-Bromo-4,5-dihydroxybenzaldehyde

Common Synonyms
6-Bromoprotocatechualdehyde; 6-Bromo-3,4-

dihydroxybenzaldehyde

CAS Number 4815-99-0

Molecular Formula C₇H₅BrO₃

Molecular Weight 217.02 g/mol

Appearance Off-white to pale grey crystalline solid

Solubility
Soluble in DMSO, MeOH, EtOH; Sparingly

soluble in H₂O, CHCl₃

Melting Point 148–152 °C (Decomposes)

Synthesis & Purification Strategy
The "High-Fidelity" Route: Bromination-Demethylation
While direct bromination of protocatechualdehyde is possible, it often suffers from oxidation of

the catechol ring and lower regioselectivity. The preferred industrial and research-grade route

involves the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) followed by Lewis

acid-mediated demethylation. This route ensures the bromine is installed exclusively at the C2

(C6) position due to the directing effects of the methoxy groups, protecting the phenol from

oxidation during the halogenation step.

Step-by-Step Protocol
Phase 1: Regioselective Bromination

Dissolution: Dissolve veratraldehyde (1.0 eq) in glacial acetic acid (AcOH).

Bromination: Add Br₂ (1.05 eq) dropwise at room temperature. The methoxy groups at C3

and C4 direct the electrophile to the C6 position (ortho to C1-CHO, para to C3-OMe).

Mechanistic Note: The C6 position is sterically favored over C2 (between CHO and OMe)

and electronically activated.
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Quench & Isolate: Pour into ice water. The product, 2-bromo-4,5-dimethoxybenzaldehyde (6-

bromoveratraldehyde), precipitates as a solid. Filter and wash with cold water.[1]

Phase 2: Demethylation (The Critical Step)
Setup: Suspend the brominated intermediate in anhydrous CH₂Cl₂ under N₂ atmosphere.

Cool to -78 °C.

Reagent Addition: Slowly add Boron Tribromide (BBr₃, 3.0 eq).

Why BBr₃? Unlike HBr/AcOH, BBr₃ allows for cleavage at lower temperatures, minimizing

thermal decomposition of the aldehyde and preventing bromine migration.

Hydrolysis: Warm to room temperature (RT) and stir for 12 hours. Quench carefully with ice

water to hydrolyze the borate ester intermediates.

Extraction: Extract with Ethyl Acetate (EtOAc).[2][3][4] Wash organic layer with brine, dry

over Na₂SO₄, and concentrate.[3]

Purification: Recrystallize from H₂O/EtOH or purify via silica gel chromatography

(Hexane:EtOAc 1:1).

Synthesis Workflow Diagram

Veratraldehyde
(3,4-Dimethoxybenzaldehyde)

Bromination
(Br2, AcOH, RT)

Intermediate:
2-Bromo-4,5-dimethoxybenzaldehyde

Demethylation
(BBr3, CH2Cl2, -78°C to RT)

Target:
2-Bromo-4,5-dihydroxybenzaldehyde

Click to download full resolution via product page

Caption: Two-stage synthesis pathway ensuring regioselective bromine installation and high-

purity catechol formation.

Structural Characterization & Validation
Validating the structure requires confirming the substitution pattern. The key challenge is

distinguishing the 2-bromo isomer from the 5-bromo isomer.

NMR Spectroscopy Analysis
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The 1H NMR spectrum in DMSO-d6 is diagnostic. The presence of two distinct singlets in the

aromatic region confirms the para-relationship of the protons (H3 and H6), which is only

possible in the 2-bromo-4,5-dihydroxy substitution pattern.

1H NMR Data (400 MHz, DMSO-d6)
Shift (δ ppm) Multiplicity Integration Assignment

Structural
Insight

10.05 Singlet (s) 1H -CHO

Aldehyde proton;

deshielded by

carbonyl

anisotropy.

9.50 - 10.50 Broad (br s) 2H -OH

Catechol

hydroxyls; often

exchangeable

with D₂O.

7.42 Singlet (s) 1H H-6

Proton at C6

(ortho to CHO).

Deshielded by

CHO.

7.05 Singlet (s) 1H H-3

Proton at C3

(ortho to Br).

Shielded relative

to H-6.

Note: If the compound were the 5-bromo isomer (5-bromo-3,4-dihydroxybenzaldehyde), the

aromatic protons would appear as doublets (meta-coupling, J ~2 Hz) or singlets depending on

resolution, but the chemical shift environment would be distinct.

13C NMR Data (100 MHz, DMSO-d6)
Carbonyl (C1): ~190.5 ppm[3]

C-OH (C4, C5): ~152.0, 145.5 ppm (Quaternary, intense signals)

C-H (C6): ~124.5 ppm
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C-Br (C2): ~116.0 ppm (Upfield due to heavy atom effect)

C-H (C3): ~114.5 ppm

Mass Spectrometry (MS)[6]
Technique: ESI-MS (Negative Mode preferred for phenols).

Observation: The mass spectrum must show the characteristic 1:1 isotopic ratio for Bromine

(⁷⁹Br and ⁸¹Br).

m/z: [M-H]⁻ peaks at 215 and 217.

Characterization Logic Flow

Isolated Solid

Solubility Test
(Dissolve in DMSO-d6)

1H NMR Acquisition

Aromatic Region Analysis

Two Singlets observed?

Identity Confirmed:
2-Bromo-4,5-dihydroxybenzaldehyde

Yes (Para H's)

Reject:
Isomer Mixture or Wrong Regioisomer

No (Doublets)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12072010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Decision tree for structural validation based on 1H NMR aromatic splitting patterns.

Applications & Reactivity Profile
Schiff Base Formation (Antimicrobial Scaffolds)
The aldehyde group at C1 is highly reactive toward primary amines. Condensation with anilines

or hydrazides yields Schiff bases (imines/hydrazones).

Protocol: Reflux 1.0 eq aldehyde with 1.0 eq amine in Ethanol with catalytic acetic acid.

Significance: The ortho-hydroxy group (C5-OH relative to C6, or C4/C5 in this isomer) allows

for metal chelation (Cu, Zn), enhancing antimicrobial potency.

Marine Natural Product Mimics
This scaffold mimics bromophenols found in red algae (e.g., Polysiphonia species).[5] These

derivatives exhibit potent:

Antioxidant Activity: Due to the catechol (4,5-dihydroxy) system scavenging ROS.

Tyrosinase Inhibition: The aldehyde binds to the active site copper, while the phenol mimics

the tyrosine substrate.

Precursor for EGFR Inhibitors
The 2-bromo position is a strategic "handle" for cyclization. Reaction with amidines can form

quinazoline cores, which are foundational in Epidermal Growth Factor Receptor (EGFR)

tyrosine kinase inhibitors used in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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